N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H21ClN2O5S and its molecular weight is 388.86. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
A novel approach in the synthesis of di- and mono-oxalamides, which are structurally related to the compound of interest, has been developed. This method involves a one-pot synthetic approach that provides a high yield of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences. This technique is significant for synthesizing anthranilic acid derivatives and oxalamides, showcasing the versatility and efficiency of this synthetic route in creating complex organic molecules (Mamedov et al., 2016).
Pharmacological Applications
Multitarget compounds incorporating structures similar to the compound of interest have been identified, with promising implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. These compounds, featuring methoxy and hydroxy substitutions, exhibit a combination of dopaminergic and serotoninergic profiles, providing a foundation for developing new therapeutic agents. This research highlights the potential of such compounds in addressing complex pharmacological targets and improving treatment options for these conditions (Del Bello et al., 2019).
Material Science
In the realm of material science, the design and synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units represent a significant application. These copolymers, synthesized from thiophenes containing azobenzene moieties, exhibit unique thermal, optical, and electrochemical properties, suggesting potential use in advanced materials and nanotechnology. The research on these materials demonstrates the broad applications of complex organic molecules in creating functional materials with specific properties (Tapia et al., 2010).
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5S/c1-23-13-3-2-11(17)8-12(13)19-15(22)14(21)18-9-16(24-6-5-20)4-7-25-10-16/h2-3,8,20H,4-7,9-10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZNKUSPJISQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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